1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC16430185
Molecular Formula: C14H20ClN3O
Molecular Weight: 281.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20ClN3O |
|---|---|
| Molecular Weight | 281.78 g/mol |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H19N3O.ClH/c1-11(2)17-14(7-8-16-17)15-10-12-5-4-6-13(9-12)18-3;/h4-9,11,15H,10H2,1-3H3;1H |
| Standard InChI Key | WYPQVIVWJBWFST-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)OC.Cl |
Introduction
Synthesis
The synthesis of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine typically involves:
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Formation of the Pyrazole Core: A condensation reaction between hydrazines and β-diketones forms the pyrazole ring.
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Substitution Reactions: The introduction of the isopropyl group at the N-1 position can be achieved using alkylation techniques.
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Benzylation with Methoxybenzaldehyde: The benzyl group containing the methoxy substituent can be added via reductive amination or similar coupling reactions.
Characterization
The compound can be characterized using:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical shifts corresponding to the pyrazole ring, benzyl moiety, and methoxy group.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups such as -NH, -CH3, and -OCH3.
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X-Ray Crystallography: For structural confirmation if crystalline samples are available.
Antioxidant Activity
Pyrazole derivatives often exhibit strong radical scavenging activity due to their electron-donating groups like methoxy (-OCH3). Such properties make them candidates for antioxidant therapies .
Anticancer Potential
Similar pyrazole-based compounds have shown cytotoxicity against cancer cell lines by inducing apoptosis pathways . This suggests that 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine could be explored for anticancer applications.
Applications in Research and Industry
This compound’s structure makes it a promising candidate for:
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Drug Development:
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As a lead compound in anticancer or anti-inflammatory drug discovery.
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For structure-activity relationship (SAR) studies to optimize biological activity.
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Material Science:
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Pyrazoles are used in coordination chemistry to design metal complexes with catalytic or magnetic properties.
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Synthetic Intermediates:
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It can serve as an intermediate for synthesizing more complex molecules with enhanced bioactivity.
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Safety and Handling
While specific safety data for this compound is unavailable, general precautions for pyrazole derivatives include:
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Hazards: Potential irritants; handle with gloves and eye protection.
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Storage Conditions: Store in a cool, dry place away from light.
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Disposal: Follow standard chemical waste disposal protocols.
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